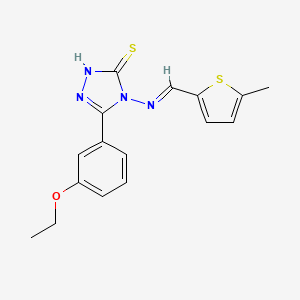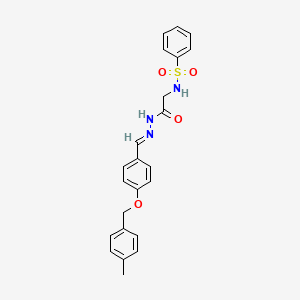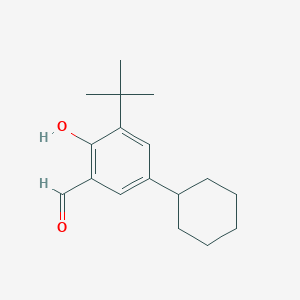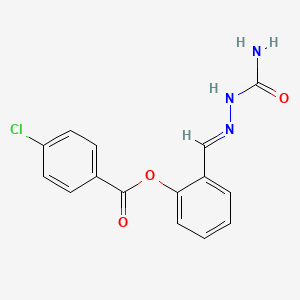![molecular formula C18H19BrN2O4 B12019613 2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B12019613.png)
2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenoxy group and an ethoxy-hydroxyphenyl group connected through a propanamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide typically involves multiple steps. One common method starts with the preparation of 4-bromophenol, which is then reacted with epichlorohydrin to form 2-(4-bromophenoxy)ethanol . This intermediate is further reacted with 3-ethoxy-4-hydroxybenzaldehyde under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.
化学反应分析
Types of Reactions
2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.
科学研究应用
2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(4-bromophenoxy)ethanol: A simpler compound with similar bromophenoxy functionality.
4-[2-(4-bromophenoxy)ethyl]morpholine: Another compound with a bromophenoxy group but different overall structure.
Uniqueness
2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C18H19BrN2O4 |
|---|---|
分子量 |
407.3 g/mol |
IUPAC 名称 |
2-(4-bromophenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H19BrN2O4/c1-3-24-17-10-13(4-9-16(17)22)11-20-21-18(23)12(2)25-15-7-5-14(19)6-8-15/h4-12,22H,3H2,1-2H3,(H,21,23)/b20-11+ |
InChI 键 |
QCJNRKQPERVTIV-RGVLZGJSSA-N |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)Br)O |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12019538.png)
![11-[(5Z)-5-[1-[2-(4-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12019548.png)

![[2-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12019563.png)
![allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12019566.png)

![N'-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide](/img/structure/B12019579.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019583.png)

![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12019591.png)

![N-(3-bromophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12019606.png)
